molecular formula C12H13N3 B12310061 N-[4-(Aminomethyl)phenyl]pyridin-2-amine

N-[4-(Aminomethyl)phenyl]pyridin-2-amine

Cat. No.: B12310061
M. Wt: 199.25 g/mol
InChI Key: BTEUQJUOWGXDJC-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]pyridin-2-amine (CAS 326406-81-9) is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . As an aromatic amine derivative featuring both an aminomethyl phenyl group and a pyridin-2-amine moiety, this compound serves as a valuable scaffold in medicinal chemistry and drug discovery research. Compounds with similar pyridin-2-amine structures have been investigated as key intermediates in the synthesis of potential therapeutics and are explored for their activity as Toll-like receptor (TLR) agonists, particularly for immune system-related diseases, inflammatory conditions, and as vaccine adjuvants . The presence of the primary amine on the benzyl group offers a versatile handle for further synthetic modifications, allowing researchers to create amide bonds or undergo reductive amination reactions to develop a wide array of derivatives for structure-activity relationship (SAR) studies. The aniline linkage to the pyridine ring is a common structural feature in many biologically active molecules. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H13N3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9,13H2,(H,14,15)

InChI Key

BTEUQJUOWGXDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=C(C=C2)CN

Origin of Product

United States

Synthetic Strategies and Methodologies for N 4 Aminomethyl Phenyl Pyridin 2 Amine and Its Derivatives

Palladium-Catalyzed Coupling Reactions for N-Arylation

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of C-N and C-C bonds. wikipedia.orglibretexts.org These reactions offer a powerful and versatile approach to constructing the N-[4-(aminomethyl)phenyl]pyridin-2-amine framework.

The Buchwald-Hartwig amination is a premier method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is highly suitable for the N-arylation step in the synthesis of the target compound, which involves forming the bond between the pyridin-2-amine nitrogen and the phenyl ring.

A plausible synthetic route would involve the coupling of 2-aminopyridine (B139424) with a suitably protected 4-(aminomethyl)phenyl halide, such as N-(4-bromobenzyl)-tert-butoxycarbonylamine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the benzylamine (B48309) to prevent side reactions. The general reaction scheme is depicted below:

Scheme 1: Buchwald-Hartwig Amination for the Synthesis of a Protected Precursor

2-Aminopyridine + N-(4-bromobenzyl)-tert-butoxycarbonylamine --(Pd catalyst, Ligand, Base)--> N-Boc-N-[4-(aminomethyl)phenyl]pyridin-2-amine

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. nih.govnih.gov Over the years, several generations of catalyst systems have been developed to improve the reaction's scope and efficiency. wikipedia.org Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have proven effective in facilitating the coupling of a wide range of substrates. wikipedia.org

Below is a table summarizing typical conditions and outcomes for Buchwald-Hartwig amination reactions relevant to the synthesis of N-arylpyridin-2-amine structures.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃Toluene11075-90 nih.govnih.gov
Pd₂(dba)₃BINAPNaOtBuDioxane10080-95 wikipedia.org
[(CyPF-tBu)PdCl₂]-K₃PO₄t-BuOH8070-88 organic-chemistry.org
This table is illustrative, based on data for analogous reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org While not directly forming the final C-N bond of the target molecule, it is an invaluable tool for constructing complex precursors.

For instance, a precursor like 4-(pyridin-2-ylamino)phenyl)methanamine could be synthesized by first coupling 2-chloropyridine (B119429) with (4-formylphenyl)boronic acid. The resulting aldehyde can then be converted to the aminomethyl group via reductive amination.

Another strategic application involves synthesizing a (4-(aminomethyl)phenyl)boronic acid derivative, which can then be coupled with a 2-halopyridine. The synthesis of arylboronic acids and their esters is well-established. libretexts.orggre.ac.uk

Scheme 2: Suzuki-Miyaura Coupling for a Precursor Aldehyde

(4-formylphenyl)boronic acid + 2-bromopyridine (B144113) --(Pd(PPh₃)₄, Base)--> 4-(pyridin-2-yl)benzaldehyde

The resulting 4-(pyridin-2-yl)benzaldehyde can then be subjected to reductive amination to install the aminomethyl group. This two-step process highlights the versatility of combining different catalytic methods. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.govmdpi.com

Palladium CatalystBaseSolventCoupling PartnersYield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂OAryl bromide, Arylboronic acid85-98 mdpi.com
PdCl₂(dppf)Na₂CO₃DME/H₂OAryl chloride, Arylboronic ester70-90 nih.gov
Pd₂(dba)₃ / SPhosK₃PO₄DioxaneHeteroaryl bromide, Arylboronic acid80-95 nih.gov
This table presents general conditions for Suzuki-Miyaura couplings.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. ias.ac.in These reactions are characterized by high atom economy and procedural simplicity.

The Mannich reaction is a classic three-component condensation involving an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is fundamentally an aminoalkylation process. nih.gov

In the context of this compound synthesis, a modified Mannich reaction could be envisioned. For example, a reaction between a suitable phenylpyridin-2-amine precursor, formaldehyde (B43269), and an amine source could potentially install the aminomethyl group. However, a more direct application might involve using a Mannich reaction to synthesize a key intermediate. For instance, reacting a phenol (B47542) with formaldehyde and a secondary amine can lead to aminomethylated phenols, which could then be further elaborated. nih.govresearchgate.net

While a direct Mannich reaction to form the final product in one step is challenging due to potential regioselectivity and reactivity issues, its principles can be applied to build key structural motifs within the synthetic sequence.

One-pot syntheses combine multiple reaction steps in a single flask without isolating intermediates, which can significantly improve efficiency and reduce waste. ias.ac.in For the synthesis of this compound analogues, a one-pot procedure could involve a sequence of catalytic reactions.

For example, a one-pot, two-step procedure for a related N-aryl-1,3,5-triazine-2,4-diamine has been reported, showcasing the potential of such strategies. beilstein-journals.org A hypothetical one-pot synthesis for the target molecule could start with a palladium-catalyzed amination followed by an in-situ deprotection and subsequent functionalization. The selective synthesis of N-arylbenzene-1,2-diamines has also been achieved through photoreactions, indicating that non-traditional methods could be adapted for one-pot procedures. rsc.orgnih.gov

Reaction TypeReactantsCatalyst/ReagentKey FeaturesReference
Four-Component ReactionAldehyde, Amine, Ester, NitrileBase (e.g., triethylamine)Forms highly substituted dihydropyridines ias.ac.in
Three-Component ReactionCyanamide, Aldehyde, AminotetrazoleMicrowave heatingEfficient synthesis of triazine-diamines beilstein-journals.org
This table illustrates examples of one-pot reactions for related heterocyclic systems.

Functional Group Interconversions and Derivatization

Functional group interconversion (FGI) is a crucial aspect of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comscribd.com This is particularly important in the final stages of a synthesis to unmask a protected group or to introduce the desired functionality.

In the synthesis of this compound, a common strategy would involve carrying the aminomethyl group in a protected form or as a precursor functional group, such as a nitrile or a nitro group, throughout the main bond-forming steps.

Reduction of a Nitrile: A key precursor, N-(4-cyanophenyl)pyridin-2-amine, can be synthesized via Buchwald-Hartwig amination. The cyano group can then be reduced to the primary amine of the aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Nickel). prepchem.com

Reduction of a Nitro Group: Similarly, a synthesis could proceed through N-(4-nitrobenzyl)pyridin-2-amine. The nitro group can be effectively reduced to an amino group using reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂/Pd-C). solubilityofthings.com

Deprotection: If a protecting group strategy is used, for instance, a Boc-protected amine, the final step would be the removal of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Derivatization of the final compound can be achieved by targeting the primary aminomethyl group or the secondary pyridin-2-amine nitrogen. For instance, the primary amine can undergo acylation with acyl chlorides to form amides or N-alkylation with alkyl halides. evitachem.com Such derivatization is often used to explore structure-activity relationships or to modify the physicochemical properties of the molecule. nih.govresearchgate.net

Initial Functional GroupTarget Functional GroupReagents and ConditionsReference
-CN (Nitrile)-CH₂NH₂ (Primary Amine)1. LiAlH₄, THF; 2. H₂O or H₂, Raney Ni, NH₃/MeOH solubilityofthings.comprepchem.com
-NO₂ (Nitro)-NH₂ (Primary Amine)H₂, Pd/C, EtOH or SnCl₂, HCl solubilityofthings.com
-CHO (Aldehyde)-CH₂NH₂ (Primary Amine)NH₃, H₂/Ni (Reductive Amination) solubilityofthings.com
-CONHR (Amide)-CH₂NHR (Amine)LiAlH₄, THF scribd.com
This table summarizes common functional group interconversions relevant to the synthesis.

Reduction of Nitro-Substituted Precursors to Form Aminomethyl Groups

A common and effective strategy for introducing an aminomethyl group onto an aromatic ring is through the reduction of a corresponding nitro-substituted precursor. This transformation is a cornerstone of organic synthesis, providing a reliable pathway to primary amines. sci-hub.se The synthesis of this compound can be envisaged via the reduction of a suitable nitro precursor, such as N-[4-(nitromethyl)phenyl]pyridin-2-amine or, more commonly, through a two-step process involving the reduction of a nitrile. For instance, a related compound, 5-(4-(aminomethyl)phenyl)-10,15,20-triphenylporphyrin, is synthesized from a nitrile precursor. mdpi.com The related synthesis of 2-aminomethyl-4-methyl pyridine (B92270) involves the hydrogenation of 2-cyano-4-methyl pyridine using a Raney nickel catalyst. prepchem.com

The reduction of aromatic nitro compounds to their corresponding anilines is a widely studied transformation with numerous available methods. sci-hub.se These methods can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is often the method of choice for industrial-scale production due to its efficiency and the use of molecular hydrogen as the reductant. sci-hub.se A variety of metal catalysts are effective, including palladium, platinum, and nickel, often supported on carbon. google.com For instance, a sulfided platinum catalyst has been shown to be effective for the chemoselective reduction of nitro groups in the presence of other sensitive functional groups. sci-hub.se

Chemical Reduction: A wide array of chemical reducing agents can be employed for the conversion of nitro groups to amines. These include metal hydrides, dissolving metals, and transfer hydrogenation reagents.

Metal Hydrides: While sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce nitro groups on its own, its reactivity can be enhanced by the addition of transition metal catalysts. jsynthchem.com For example, the NaBH4/Ni(PPh3)4 system can effectively reduce nitroaromatic compounds to their corresponding amines at room temperature. jsynthchem.com

Dissolving Metals: Metals such as tin, zinc, and iron in the presence of an acid have historically been used for nitro group reduction. google.com

Transfer Hydrogenation: This method involves the use of a hydrogen donor molecule, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. For example, hydrazine hydrate (B1144303) with a Raney nickel catalyst is used for the reduction of 4-nitro-derivatives of N-phenyl azacrown ethers. isuct.ru An iron-based catalyst has been utilized for the reduction of nitroarenes using formic acid as the reducing agent. organic-chemistry.org

The choice of reducing agent and reaction conditions is crucial to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

Precursor TypeReducing Agent/CatalystSolventConditionsYield
NitroareneHSiCl3 / Tertiary AmineNot specifiedMildGood
NitroareneFormic Acid / Iron CatalystNot specifiedMildGood to Excellent
NitroareneNaBH4 / Ni(PPh3)4EthanolRoom TemperatureHigh
NitrileRaney Nickel / H2Methanol/Ammonia (B1221849)Room Temperature, 20 psiNot specified
Nitro-azacrown etherHydrazine Hydrate / Raney NiEthanolRefluxHigh

Nucleophilic Substitution Reactions at the Aminomethyl Moiety

The primary amine of the aminomethyl group in this compound is a nucleophilic center and can readily participate in substitution reactions. This allows for the introduction of a wide variety of substituents, leading to the generation of diverse libraries of compounds. These reactions typically involve the reaction of the amine with an electrophilic partner.

One common transformation is reductive amination , where the primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. This method is highly versatile for creating new carbon-nitrogen bonds. For example, the synthesis of amino-functionalized porphyrins has been attempted using reductive amination with sodium borohydride, although in some cases, reduction of the aldehyde to an alcohol was a competing reaction. mdpi.com

Another important class of reactions is the alkylation of the amine with alkyl halides. This allows for the introduction of simple alkyl groups. However, overalkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can be a significant side reaction. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction.

The reactivity of the pyridine nucleus itself towards nucleophiles should also be considered. Pyridine is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. youtube.com However, reactions at the exocyclic aminomethyl group are generally more facile under milder conditions.

ElectrophileReagent/CatalystProduct TypeKey Features
Aldehyde/KetoneNaBH4 or NaBH3CNSecondary/Tertiary AmineForms a new C-N bond via an imine intermediate.
Alkyl HalideBase (e.g., K2CO3, Et3N)Secondary/Tertiary AmineRisk of overalkylation.
EpoxideNone or Lewis Acidβ-HydroxyamineRing-opening reaction.
Michael AcceptorBaseβ-Amino carbonyl/nitrileConjugate addition reaction.

N-Acylation and Other Amine Functionalizations

N-acylation is a fundamental transformation for the derivatization of the aminomethyl group, leading to the formation of a stable amide bond. researchgate.net This reaction is widely used to introduce a vast array of functional groups and to build more complex molecular architectures. A variety of acylating agents can be employed.

Acyl Halides and Anhydrides: These are highly reactive acylating agents that react readily with primary amines. The reactions are often fast and high-yielding but produce a stoichiometric amount of acidic byproduct that needs to be scavenged by a base. nih.gov

Carboxylic Acids with Coupling Reagents: In this widely used method, a carboxylic acid is activated in situ by a coupling reagent to form a highly reactive intermediate that then reacts with the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.net

Active Esters: Carboxylic acids can be pre-activated as active esters, such as N-hydroxysuccinimide (NHS) esters, which are stable enough to be isolated but reactive enough to acylate amines under mild conditions. researchgate.net

Other important functionalizations of the aminomethyl group include the formation of sulfonamides through reaction with sulfonyl chlorides, and the formation of ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. These reactions provide access to a broad range of derivatives with diverse chemical and physical properties. For example, immobilized glutamic acid has been sulfonylated with 4-nitrobenzenesulfonyl chloride as a key step in the synthesis of substituted pyridines and pyrazines. nih.gov

Reagent ClassSpecific ExampleProduct
Acyl HalideBenzoyl ChlorideN-Benzoylamide
Carboxylic Acid + Coupling AgentAcetic Acid + EDCI/HOBtN-Acetamide
Sulfonyl Chloridep-Toluenesulfonyl ChlorideN-Tosylated Sulfonamide
IsocyanatePhenyl IsocyanateN-Phenylurea
IsothiocyanateAllyl IsothiocyanateN-Allylthiourea

Reaction Mechanisms and Organic Transformations Involving N 4 Aminomethyl Phenyl Pyridin 2 Amine

Mechanistic Investigations of N-Arylation Pathways

The N-arylation of aminopyridine derivatives is a fundamental transformation for the construction of carbon-nitrogen bonds, crucial in the synthesis of pharmaceuticals and materials. While specific mechanistic studies on N-[4-(aminomethyl)phenyl]pyridin-2-amine are not extensively documented, the pathways can be inferred from studies on similar aminopyridine and aniline (B41778) systems. Transition-metal-catalyzed reactions, particularly those employing palladium or copper, are the most common methods for N-arylation.

Palladium-catalyzed N-arylation, often following a Buchwald-Hartwig-type mechanism, is a probable pathway. This catalytic cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the N-arylated product and regenerating the Pd(0) catalyst.

The presence of two nitrogen atoms in this compound—the pyridine (B92270) ring nitrogen and the exocyclic primary amine—introduces regioselectivity challenges. The relative nucleophilicity and steric hindrance of these sites will influence which nitrogen atom participates in the N-arylation.

Copper-catalyzed N-arylation, or the Ullmann condensation, provides an alternative pathway. Modern variations of this reaction often use ligands to facilitate the process at lower temperatures. The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle, though the precise steps are still a subject of research.

A transition-metal-free N-arylation approach involves the reaction with arynes generated from silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov This method proceeds under mild conditions and offers a different reactivity profile. The aryne intermediate is highly reactive and undergoes nucleophilic attack by the amine.

Table 1: Key Mechanistic Steps in N-Arylation Reactions
Reaction TypeKey IntermediatesCatalyst/ReagentGeneral Mechanistic Features
Palladium-Catalyzed (Buchwald-Hartwig)Pd(0), Pd(II)-amido complexPd catalyst, baseOxidative addition, deprotonation, reductive elimination
Copper-Catalyzed (Ullmann)Cu(I), Cu(III) speciesCu catalyst, ligand, baseOxidative addition, ligand exchange, reductive elimination
Aryne-MediatedAryneSilylaryl triflate, CsFGeneration of aryne, nucleophilic attack by amine

Role of Imine Intermediates in Aminoalkylation Reactions

The primary amino group in the aminomethylphenyl moiety of this compound can readily react with aldehydes and ketones to form imine (Schiff base) intermediates. These imines are pivotal in various aminoalkylation reactions, serving as electrophilic species that can react with a range of nucleophiles.

The formation of the imine is typically acid- or base-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The resulting C=N double bond is polarized, rendering the imine carbon susceptible to nucleophilic attack.

Imines are key intermediates in the synthesis of many bioactive compounds. nih.gov The reactivity of these imine intermediates can be modulated by the electronic properties of the substituents on both the aromatic ring and the pyridine ring. The pyridine nitrogen, in particular, can play a role in the reactivity of the imine, potentially through coordination to metal catalysts or by influencing the electronic nature of the molecule. nih.govnih.gov

In the context of palladium-catalyzed reactions, imine intermediates can sometimes undergo hydrolysis. nih.govnih.gov Density functional theory (DFT) calculations have been used to investigate the mechanistic pathways of such hydrolysis reactions, providing insights into the role of the metal and the pyridine nitrogen. nih.govnih.gov

The temporary transformation of pyridines into reactive Zincke imine intermediates through a ring-opening, halogenation, and ring-closing sequence has also been explored for the regioselective halogenation of pyridines. chemrxiv.orgnsf.gov This highlights the versatility of imine chemistry in modifying the pyridine core.

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by a network of intramolecular and intermolecular interactions. These non-covalent interactions can stabilize transition states, direct the stereochemical outcome of reactions, and influence the conformation of the molecule.

Intramolecular Interactions:

Hydrogen Bonding: Intramolecular hydrogen bonds can form between the N-H of the aminomethyl group and the pyridine nitrogen, or between the N-H of the pyridin-2-amine and the nitrogen of the aminomethyl group. These interactions can influence the molecule's conformation and the relative reactivity of the two amino groups.

π-π Stacking: The phenyl and pyridine rings can engage in intramolecular π-π stacking interactions, which can also affect the molecule's conformation and reactivity.

Intermolecular Interactions:

Hydrogen Bonding: In the solid state and in solution, intermolecular hydrogen bonds between the N-H groups and the nitrogen atoms of neighboring molecules can lead to the formation of dimers or larger aggregates. researchgate.netresearchgate.net These interactions can play a crucial role in crystal packing and can also influence reactivity in the condensed phase.

π-π Stacking: Intermolecular π-π stacking between the aromatic rings of adjacent molecules is another significant non-covalent interaction that can influence the solid-state structure and properties. nih.gov

The interplay of these interactions can be complex. For instance, the formation of an intramolecular hydrogen bond might hinder the participation of a particular N-H group in an intermolecular interaction or a chemical reaction. Computational studies can provide valuable insights into the energetics of these different interactions and their impact on reactivity.

Table 2: Types of Interactions and Their Potential Effects on Reactivity
Interaction TypeDescriptionPotential Effect on Reactivity
Intramolecular Hydrogen BondingHydrogen bond between donor and acceptor groups within the same molecule.Influences conformation, may decrease the nucleophilicity of the involved amine.
Intermolecular Hydrogen BondingHydrogen bond between donor and acceptor groups on different molecules.Leads to self-assembly, can affect solubility and reaction rates in the solid state.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Influences crystal packing and can direct the approach of reagents in a reaction.

Regioselectivity and Stereochemical Aspects in this compound Transformations

The presence of multiple reactive sites in this compound raises important questions of regioselectivity in its chemical transformations.

N-Functionalization: As discussed in the context of N-arylation, the molecule possesses three nitrogen atoms that could potentially be functionalized: the pyridine ring nitrogen, the exocyclic amine attached to the pyridine ring, and the primary amine of the aminomethyl group. The outcome of a reaction will depend on several factors:

Nucleophilicity: The relative basicity and nucleophilicity of the different nitrogen atoms. The primary amine is generally more nucleophilic than the pyridin-2-amine, which is in turn more nucleophilic than the pyridine ring nitrogen.

Steric Hindrance: The steric environment around each nitrogen atom will influence the accessibility to reagents.

Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the regioselectivity. For instance, in palladium-catalyzed C-H arylation, directing groups can be used to achieve high regioselectivity. nih.gov

C-H Functionalization: The aromatic rings also present multiple sites for C-H functionalization. The electronic properties of the substituents (the aminomethyl group on the phenyl ring and the amino group on the pyridine ring) will direct electrophilic or nucleophilic aromatic substitution reactions to specific positions.

Stereochemistry: For reactions involving the formation of new chiral centers, the stereochemical outcome is a critical consideration. While this compound itself is achiral, reactions at the aminomethyl group or transformations that introduce chirality to the pyridine or phenyl ring will necessitate control of stereochemistry. The use of chiral catalysts or auxiliaries can be employed to achieve enantioselective or diastereoselective transformations.

Computational Chemistry and Theoretical Studies of N 4 Aminomethyl Phenyl Pyridin 2 Amine

Density Functional Theory (DFT) Investigations of Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic signatures. A typical DFT study of N-[4-(Aminomethyl)phenyl]pyridin-2-amine would involve the following analyses.

Geometric Optimization and Conformational Analysis

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This involves exploring different spatial arrangements of the atoms (conformers) to identify the global minimum energy structure and other low-energy conformers.

A detailed study would typically report optimized bond lengths, bond angles, and dihedral angles. However, without specific research on this compound, a data table of these parameters cannot be compiled.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

Parameter Value (Å or °)
Bond Lengths
C-N (pyridinyl-amino) Data Not Available
C-N (phenyl-amino) Data Not Available
C-C (phenyl ring) Data Not Available
C-N (aminomethyl) Data Not Available
Bond Angles
C-N-C (amino bridge) Data Not Available
H-N-H (aminomethyl) Data Not Available
Dihedral Angles
Pyridinyl-N-C-Phenyl Data Not Available

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

A computational study would provide the energies of these orbitals and visualize their spatial distribution. This information is crucial for predicting how the molecule might interact with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Data Not Available)

Property Value (eV)
HOMO Energy Data Not Available
LUMO Energy Data Not Available
HOMO-LUMO Energy Gap Data Not Available

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can be used to predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to help identify and characterize the compound. Each calculated frequency is associated with a specific vibrational mode.

Without dedicated computational studies, a table of predicted vibrational frequencies for this compound cannot be provided.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Data Not Available)

Vibrational Mode Frequency (cm⁻¹)
N-H stretch (amino) Data Not Available
C-H stretch (aromatic) Data Not Available
C=N stretch (pyridine) Data Not Available
C-N stretch Data Not Available

Theoretical Analysis of Molecular Electronic Properties

Beyond the electronic structure, computational methods can also predict various electronic properties that describe how a molecule responds to an external electric field.

Dipole Moment Calculations

Table 4: Hypothetical Calculated Dipole Moment of this compound (Data Not Available)

Component Value (Debye)
μx Data Not Available
μy Data Not Available
μz Data Not Available
Total Dipole Moment (μ) Data Not Available

Advanced Spectroscopic Characterization of N 4 Aminomethyl Phenyl Pyridin 2 Amine

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Emission Spectrometry

Luminescence Properties and Excited State Relaxation Pathways

The photophysical behavior of N-[4-(Aminomethyl)phenyl]pyridin-2-amine is dictated by the electronic properties of its N-aryl-2-aminopyridine core. While specific experimental data for the title compound are not extensively documented in the literature, the luminescence properties can be inferred from studies on analogous compounds. Molecules incorporating the 2-aminopyridine (B139424) scaffold are often fluorescent, with their emission characteristics being sensitive to substitution and the local environment. nih.govresearchgate.net

Unsubstituted 2-aminopyridine is recognized as a fluorescent standard, exhibiting a notable quantum yield of approximately 60-66% in sulfuric acid. edinst.comresearchgate.net When the 2-aminopyridine moiety is incorporated into more complex structures, such as 2-amino-6-phenylpyridine (B30124) derivatives, the emission properties are modulated. For instance, various substituted 2-(benzylamino)-6-phenylpyridines exhibit fluorescence emission maxima (λem) in the range of 480–485 nm with quantum yields (Φ) between 0.22 and 0.44. nih.gov This suggests that this compound is likely to be fluorescent, with emission expected in the blue to green region of the visible spectrum.

The excited state relaxation pathways of such molecules are competitive processes between radiative (fluorescence) and non-radiative decay. The solvent environment plays a critical role; polar protic solvents can engage in hydrogen bonding with the nitrogen atoms of the aminopyridine core, which may lead to fluorescence quenching by providing additional non-radiative decay channels. iaea.org Conversely, a rigid environment that restricts intramolecular rotations, such as trans→cis isomerization, can enhance fluorescence quantum yield. iaea.org For this compound, the key relaxation pathways from the excited state would involve internal conversion and fluorescence, with the efficiency of each pathway influenced by molecular conformation and intermolecular interactions.

Compoundλex (nm)λem (nm)Quantum Yield (Φ)Solvent/Conditions
2-AminopyridineNot SpecifiedNot Specified~0.641M H₂SO₄
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.44Ethanol
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.34Ethanol
(2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol3354000.81Ethanol

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, given the presence of multiple donor and acceptor sites. The molecule contains a secondary amine (N-H, donor), a primary amine (-CH2NH2, two N-H donors), a pyridine (B92270) nitrogen (acceptor), and the primary amine nitrogen (acceptor).

Studies on aminopyridine crystals consistently highlight the prevalence of N–H···N hydrogen bonds. epa.govresearchgate.net The strongest of these interactions typically involves the pyridine nitrogen atom acting as the acceptor. researchgate.net This often leads to the formation of well-defined supramolecular structures such as dimers or one-dimensional chains. In addition to the pyridine nitrogen, the amino groups themselves can act as hydrogen bond acceptors. researchgate.net

Given the structure of the title compound, the following interactions are highly probable:

N-H(secondary amine)···N(pyridine): This is a classic and strong interaction in aminopyridine systems, likely leading to the formation of chains or cyclic motifs.

N-H(primary amine)···N(pyridine/amine): The two protons of the primary amine can form hydrogen bonds with pyridine or amine nitrogen atoms of neighboring molecules, creating an extended three-dimensional network.

π–π Stacking: The aromatic phenyl and pyridine rings provide opportunities for π–π stacking interactions, which would further stabilize the crystal packing.

Interaction TypeDonorAcceptorTypical Supramolecular Motif
Hydrogen Bond-NH- (secondary amine)N (pyridine)Dimers, Chains
Hydrogen Bond-NH₂ (primary amine)N (pyridine)Sheets, 3D Networks
Hydrogen Bond-NH₂ (primary amine)N (primary amine)Sheets, 3D Networks
π–π StackingPhenyl RingPyridine/Phenyl RingStacked Columns/Layers

The conformation of this compound in the solid state is largely defined by the dihedral angle between the planes of the pyridine and phenyl rings. wikipedia.org This angle describes the degree of twist around the C(phenyl)-N(amine) bond. Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen on the linking amine, a completely planar conformation is unlikely.

In related structures, a significant twist is commonly observed. For example, in amine-functionalized phenyl-terpyridines, the dihedral angle between the central phenyl ring and the terpyridine unit can range from approximately 4° to 45°. nih.gov For a 4-[(pyridin-3-yl)diazenyl]morpholine structure, the dihedral angle between the pyridine ring and the morpholine (B109124) ring is reported to be 12.46°. soton.ac.uk This indicates that while there is π-system conjugation across the C-N bond, the molecule adopts a twisted conformation to relieve steric strain. The specific dihedral angle adopted by this compound in a crystal would be a balance between the electronically favorable planar conformation and the sterically favorable twisted conformation, further influenced by the energetic optimization of the intermolecular packing forces.

Related Compound ClassRelevant Dihedral AngleObserved Range (°)
Amine-functionalized Phenyl-TerpyridinesPhenyl Ring – Terpyridine Ring4.2 – 44.8
Pyridyl-diazenyl-morpholinePyridine Ring – Morpholine Ring~12.5
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrilePyridine Ring – 4-Aminophenyl Ring~11.5

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₂H₁₃N₃, corresponding to a monoisotopic mass of 199.111 Da. In typical electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 200.119.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. For this compound, the most likely fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atoms and within the aminomethyl linker. libretexts.orglibretexts.org The primary and most characteristic fragmentation is the benzylic cleavage, which is an alpha-cleavage relative to the phenyl ring. libretexts.org

Key fragmentation pathways for the [M+H]⁺ ion include:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond in the aminomethyl group can lead to the loss of ammonia (17.027 Da), resulting in a fragment ion at m/z 183.092.

Benzylic Cleavage: The most favorable cleavage is expected at the benzylic C-C bond, leading to the formation of a stable pyridin-2-yl-anilinium type radical cation at m/z 184.087 after losing a CH₂NH radical, or more likely, the formation of a [M+H-CH₃N]⁺ ion at m/z 170.082. A related pathway involves the formation of the aminotropylium ion at m/z 106.065.

Cleavage of the Phenyl-Nitrogen Bond: Scission of the bond between the phenyl ring and the secondary amine could produce a fragment corresponding to the pyridin-2-amine ion at m/z 95.061.

A study utilizing a closely related derivatizing agent, N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP), in high-energy MALDI LIFT TOF-TOF analysis, supports the prevalence of cleavages around the linker, providing a strong basis for these predicted fragmentations. nih.gov

m/z (Da)Ion FormulaDescription
200.119[C₁₂H₁₄N₃]⁺Protonated Molecular Ion [M+H]⁺
183.092[C₁₂H₁₁N₂]⁺Loss of ammonia (-NH₃) from the aminomethyl group
170.082[C₁₁H₁₀N₂]⁺Loss of CH₂NH from the aminomethyl group
106.065[C₇H₈N]⁺Formation of aminotropylium ion from benzylic cleavage
95.061[C₅H₇N₂]⁺Fragment corresponding to protonated 2-aminopyridine

Coordination Chemistry and Ligand Design with N 4 Aminomethyl Phenyl Pyridin 2 Amine

Design Principles for N-[4-(Aminomethyl)phenyl]pyridin-2-amine as a Chelating Ligand

To discuss the design principles of this compound as a chelating ligand, an analysis of its structural features would be required. This would involve identifying the potential donor atoms and how they might coordinate to a metal center. The ligand possesses three nitrogen atoms—the pyridine (B92270) nitrogen, the secondary amine nitrogen, and the primary amine nitrogen of the aminomethyl group—which could potentially act as coordination sites. The flexibility of the aminomethylphenyl group would also influence its chelation capabilities, possibly allowing for the formation of stable chelate rings. The electronic properties of the pyridine ring and the phenyl group would further dictate the ligand's interaction with different metal ions. However, without experimental or computational studies on this specific molecule, any discussion on its design principles would be purely speculative.

Synthesis and Characterization of Metal Complexes

This section would necessitate documented synthetic procedures for the preparation of metal complexes with this compound. This would include details on the reaction conditions, such as the choice of metal salts, solvents, and temperature, as well as the resulting yields. Furthermore, characterization data from techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible spectroscopy, and mass spectrometry would be essential to confirm the formation and purity of the complexes and to provide insights into the ligand's coordination to the metal center. Currently, no such synthesis and characterization data for complexes of this specific ligand are available.

Elucidation of Chelation Modes and Coordination Geometries

Determining the chelation modes of this compound would involve identifying which of the potential donor atoms are involved in bonding to the metal ion. It could act as a bidentate ligand, coordinating through two of its nitrogen atoms, or potentially as a bridging ligand connecting multiple metal centers. The resulting coordination geometry around the metal ion (e.g., octahedral, tetrahedral, square planar) would be determined by the metal's preferred coordination number and the steric and electronic properties of the ligand. Spectroscopic techniques and, most definitively, single-crystal X-ray diffraction are required to elucidate these features. This specific information is not available for complexes of this compound.

Catalytic Applications of N 4 Aminomethyl Phenyl Pyridin 2 Amine Derived Systems

Role of N-[4-(Aminomethyl)phenyl]pyridin-2-amine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the stereochemical outcome of the reaction. This compound possesses two key nitrogen-containing fragments that can participate in metal coordination: the pyridine-amine (N,N) chelate and the benzylamine (B48309) (N) donor. This allows for the formation of stable transition metal complexes, which are essential for catalytic activity.

The aminopyridine scaffold has been effectively utilized in the design of catalysts for various transformations. For instance, the combination of an aminopyridine moiety with phosphine (B1218219) co-ligands has led to the development of highly active ruthenium(II) complexes. acs.orgresearchgate.net These systems demonstrate the importance of the nitrogen donors in creating a stable and electronically suitable environment around the metal for catalysis. The N-aryl substituent on the pyridin-2-amine core, as seen in the target compound, can further influence the electronic properties and steric bulk of the resulting catalyst, providing a handle for catalyst optimization. Due to the presence of the pyridyl directing group, N-aryl-2-aminopyridines can readily form stable complexes with transition metals, facilitating cyclization and functionalization reactions. nih.govresearchgate.net

Transition Metal-Catalyzed Organic Transformations Facilitated by Derivatives

Derivatives of this compound are expected to be effective ligands for a variety of transition metal-catalyzed reactions, drawing on the established reactivity of its constituent fragments: the 2-(aminomethyl)pyridine and N-aryl-2-aminopyridine motifs.

Ruthenium complexes featuring 2-(aminomethyl)pyridine (ampy) ligands have proven to be exceptionally active catalysts for the transfer hydrogenation of ketones. acs.orgresearchgate.net These catalysts operate through a metal-ligand bifunctional mechanism, where the amine ligand participates directly in the hydrogen transfer step. diva-portal.org Given this precedent, ruthenium complexes of this compound are anticipated to be highly effective for similar reductions.

In a study of related ruthenium(II) complexes with 2-(aminomethyl)pyridine and various diphosphine ligands, remarkable catalytic activity was observed for the reduction of a wide range of ketones to their corresponding alcohols using 2-propanol as the hydrogen source in the presence of a base. acs.org The turnover frequencies (TOF) for these catalysts were exceptionally high, reaching up to 400,000 h⁻¹ at 50% conversion, demonstrating the efficiency of the aminomethylpyridine scaffold in this transformation. acs.org

Table 1: Catalytic Transfer Hydrogenation of Acetophenone with Ruthenium/2-(aminomethyl)pyridine-type Catalysts

Catalyst PrecursorDiphosphine Ligand (PP)Substrate/Catalyst/Base RatioConversion (%)TOF (h⁻¹) at 50% conversionReference
cis-RuCl₂(PP)(ampy)Ph₂P(CH₂)₄PPh₂2000/1/40>98400,000 acs.org
cis-RuCl₂(PP)(ampy)(S,S)-Chiraphos2000/1/40>98180,000 acs.org
cis-RuCl₂(PP)(ampy)(R,S)-Josiphos2000/1/40>98360,000 acs.org

Data is for the analogous ligand 2-(aminomethyl)pyridine (ampy).

The N-aryl-2-aminopyridine moiety within the target ligand is a well-established directing group for palladium-catalyzed C-H activation and subsequent arylation reactions. nih.govresearchgate.net This functionality enables the regioselective functionalization of the ortho-C-H bond of the N-phenyl ring. This strategy has been employed to construct a variety of N-heterocyclic compounds. nih.gov

For example, palladium(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes has been used to synthesize N-(2-pyridyl)indole frameworks. nih.gov The pyridyl group acts as an effective directing group, facilitating the C-H activation step. While specific examples utilizing this compound are not documented, its N-phenyl-pyridin-2-amine core provides a strong basis for its application in similar C-H functionalization reactions. A review of palladium-catalyzed C-H functionalization of 2-phenylpyridines highlights the extensive research in this area, demonstrating the utility of the pyridine (B92270) directing group for various transformations at the ortho position, including acylation and phosphorylation. nih.gov Although alkylation reactions involving this specific ligand system are not well-documented, the principles of C-H activation could potentially be extended to such transformations.

Table 2: Palladium-Catalyzed Annulation of N-aryl-2-aminopyridines with Alkynes

N-aryl-2-aminopyridine SubstrateAlkyneCatalystOxidantProduct Yield (%)Reference
N-phenyl-pyridin-2-amineDiphenylacetylenePd(MeCN)₂Cl₂ (4 mol%)CuCl₂ (1.2 equiv), O₂81 nih.gov
N-(p-tolyl)-pyridin-2-amineDiphenylacetylenePd(MeCN)₂Cl₂ (4 mol%)CuCl₂ (1.2 equiv), O₂85 nih.gov
N-(p-methoxyphenyl)-pyridin-2-amine1,2-di(p-tolyl)acetylenePd(MeCN)₂Cl₂ (4 mol%)CuCl₂ (1.2 equiv), O₂75 nih.gov

Data is for analogous N-aryl-2-aminopyridine substrates.

The versatile coordination chemistry of aminopyridine ligands suggests their potential utility in a broader range of redox transformations. For instance, iron complexes supported by amino-pyridine ligands have been investigated as catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.gov Furthermore, ruthenium-catalyzed aerobic oxidation of amines to imines represents the reverse of transfer hydrogenation and is a key transformation in organic synthesis. diva-portal.org The bifunctional nature of catalysts derived from this compound could be harnessed for such oxidative processes, potentially enabling tandem reaction sequences.

Rational Design and Optimization of this compound Based Catalysts

The rational design of catalysts based on this compound would involve the systematic modification of its structure to enhance catalytic performance. Key strategies could include:

Modification of the N-phenyl ring: Introducing electron-donating or electron-withdrawing substituents on the N-phenyl ring can modulate the electronic properties of the metal center, thereby influencing catalyst activity and selectivity.

Variation of the aminomethyl linker: Altering the linker between the phenyl ring and the terminal amine could modify the steric environment around the catalytically active site.

Introduction of chiral elements: Incorporating chirality into the ligand backbone, for example, on the aminomethyl carbon, could enable enantioselective transformations. This has been successfully demonstrated with chiral diphosphine ligands in combination with the parent 2-(aminomethyl)pyridine for asymmetric transfer hydrogenation. acs.org

Bifunctional catalyst design: The presence of two distinct amine functionalities allows for the design of bifunctional catalysts where one amine group acts as a directing group or participates in the catalytic cycle, while the other could serve as an anchoring site for immobilization or as a secondary catalytic site. rsc.orgmdpi.com

Mechanistic Insights into Catalytic Cycles

The proposed catalytic mechanisms for reactions involving this compound derivatives are based on well-studied analogous systems.

For transfer hydrogenation of ketones with ruthenium catalysts, the mechanism is widely accepted to be a metal-ligand bifunctional process. diva-portal.org This involves a concerted, outer-sphere hydrogen transfer from the ruthenium hydride to the ketone substrate via a six-membered transition state. The N-H proton of the coordinated amine ligand is transferred to the carbonyl oxygen, while the hydride on the ruthenium is transferred to the carbonyl carbon. The base is required to deprotonate the coordinated 2-propanol to regenerate the active ruthenium hydride species. diva-portal.org

In palladium-catalyzed C-H arylation , the mechanism typically involves several key steps. nih.govnih.gov First, the pyridine nitrogen of the N-aryl-2-aminopyridine ligand directs the palladium(II) catalyst to the ortho C-H bond of the N-phenyl ring, leading to cyclometalation and the formation of a palladacycle intermediate. This is followed by oxidative addition of an aryl halide or a related coupling partner to form a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) species forms the C-C bond of the arylated product and regenerates the active Pd(II) catalyst. nih.gov

Supramolecular Chemistry and Crystal Engineering of N 4 Aminomethyl Phenyl Pyridin 2 Amine

Investigation of Hydrogen Bonding Networks in Solid and Solution States

A detailed analysis of the hydrogen bonding networks of N-[4-(Aminomethyl)phenyl]pyridin-2-amine in both solid and solution states requires experimental data from techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Such data would provide information on bond lengths, angles, and donor-acceptor patterns. Without published crystal structures or spectroscopic studies, a discussion of the specific hydrogen bonding networks is purely speculative.

Aromatic Stacking Interactions (π-π Interactions)

The study of aromatic stacking interactions, or π-π interactions, within the crystal structure of this compound is contingent on the availability of its crystallographic data. This data would allow for the measurement of distances and angles between the phenyl and pyridin rings of adjacent molecules, which is essential for characterizing any π-π stacking. In the absence of this information, a detailed description of these interactions cannot be provided.

Formation of Self-Assembled Structures and Supramolecular Architectures

Information regarding the formation of self-assembled structures and supramolecular architectures by this compound would be derived from studies on its crystallization behavior, and its interaction with other molecules to form co-crystals or other complex assemblies. As no such studies have been found, this section cannot be completed.

Principles of Crystal Engineering Applied to this compound Solids

The application of crystal engineering principles to this compound solids would involve the rational design and synthesis of crystalline materials with desired properties, based on an understanding of the intermolecular interactions. This requires foundational knowledge of the compound's crystallographic and supramolecular behavior, which is currently unavailable.

Materials Science Applications of N 4 Aminomethyl Phenyl Pyridin 2 Amine

Optoelectronic Materials Incorporating N-[4-(Aminomethyl)phenyl]pyridin-2-amine Scaffolds

The pyridine (B92270) ring is a well-established component in fluorescent compounds, where its electron-accepting nature can be tuned to optimize intramolecular charge transfer (ICT), a key process for light emission. beilstein-journals.org The this compound framework is particularly suited for optoelectronic materials due to its inherent D-π-A structure.

Research on analogous pyridine-based molecules has demonstrated that modifying the substituents on the pyridine ring can significantly affect fluorescence properties. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance fluorescence. nih.gov In systems based on secondary aminopyridines, this D-A approach has led to the development of materials exhibiting aggregation-induced emission enhancement (AIEE). beilstein-journals.orgnih.gov Unlike many fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state or in aqueous media, AIEE materials show enhanced fluorescence in their aggregated form. beilstein-journals.orgnih.gov

Derivatives of the this compound scaffold could be designed to exhibit AIEE. For example, by reacting the aminomethyl group to create larger, more complex structures, it is possible to control the intermolecular interactions in the solid state. This strategy could lead to novel luminogens for applications in organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. nih.govspringerprofessional.de Studies on N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, which feature a similar secondary aminopyridine core, have shown that attaching electron-withdrawing groups results in significant fluorescence enhancement in aqueous media, demonstrating the potential of this class of compounds in optoelectronics. beilstein-journals.orgbeilstein-journals.org

Non-Linear Optical (NLO) Properties and Potential Materials

Organic materials with high non-linear optical (NLO) activity are in demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response in organic molecules is typically governed by a D-π-A structure, which facilitates the intramolecular charge transfer necessary for large second-order hyperpolarizability (β).

Rational Design of NLO Chromophores Featuring the this compound Moiety

The this compound molecule serves as an excellent starting point for the rational design of NLO chromophores. Its existing D-π-A character can be significantly enhanced through targeted chemical modifications. An effective strategy is chemical substitution to create more potent "push-pull" systems. nih.gov

Key design principles include:

Enhancing Donor/Acceptor Strength: The electron-donating capacity of the phenylamine moiety can be increased by introducing alkyl or alkoxy groups. Conversely, the electron-accepting strength of the pyridine ring can be amplified by adding strong electron-withdrawing groups like nitro (-NO2) or cyano (-CN).

Extending the π-Bridge: The conjugated system linking the donor and acceptor can be elongated to increase the charge transfer distance, which often leads to a higher NLO response.

Utilizing the Aminomethyl Group: The -CH2NH2 group is a versatile reactive site. It can be used to link the chromophore to other molecules, create dendritic structures, or attach stronger donor or acceptor groups, thereby modulating the NLO properties.

Studies on other aminopyridine derivatives have confirmed the viability of these strategies. For example, push-pull aminopyridine molecules have been shown to be capable of intercalation into inorganic layered materials, a process that orders the chromophores and enhances their second-harmonic generation (SHG) efficiencies. rsc.orgrsc.org

Two-Photon Absorption (2PA) Characteristics and Enhancement Strategies

Two-photon absorption (2PA) is a third-order NLO process with applications in 3D microfabrication, optical data storage, and bio-imaging. The design of molecules with large 2PA cross-sections (σ2) often follows principles similar to those for second-order NLO materials, focusing on the creation of D-A-D, A-D-A, or D-π-A structures. acs.org

For chromophores based on the this compound scaffold, several strategies can be employed to enhance 2PA characteristics:

Symmetrical Design: The aminomethyl group allows for the coupling of two this compound units to a central core, creating a symmetrical D-A-D type structure, which is known to favor large 2PA cross-sections.

π-System Extension: Extending the π-conjugated system is a proven method for increasing the 2PA response. mdpi.com

Donor/Acceptor Modification: The 2PA cross-section can be tuned by systematically varying the strength of the donor and acceptor groups attached to the core structure. Research on other organic dyes has shown that proper substitution with electron-donating groups can significantly red-shift the 2PA wavelength into the desired biological window (700-1000 nm) and increase the 2PA strength. acs.orgacs.org

Structure-Property Relationships for NLO Response

The relationship between the molecular structure of aminopyridine-based compounds and their NLO response is a critical area of study for designing new materials. nih.gov Theoretical and experimental studies on related molecules provide valuable insights into the structure-property relationships that would govern materials derived from this compound.

Computational studies using Density Functional Theory (DFT) on aminopyridine derivatives have shown that the first hyperpolarizability (β), a measure of molecular NLO activity, is highly sensitive to the electronic nature of the molecule. researchgate.net Generally, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) correlates with a larger β value.

The following table summarizes expected structure-property relationships for NLO materials based on the this compound scaffold, extrapolated from studies on analogous systems. rsc.orgresearchgate.net

Structural ModificationEffect on Electronic PropertiesExpected Impact on NLO Response
Add Electron-Donating Group (EDG) to Phenylamine Increases HOMO energy level, reduces HOMO-LUMO gap.Increase in first hyperpolarizability (β) and SHG efficiency.
Add Electron-Withdrawing Group (EWG) to Pyridine Lowers LUMO energy level, reduces HOMO-LUMO gap.Significant increase in β and SHG efficiency.
Extend π-Conjugated Bridge Decreases HOMO-LUMO gap.Enhancement of β and 2PA cross-section.
Protonation/Quaternization of Pyridine Nitrogen Increases acceptor strength of the pyridine ring.Enhancement of intramolecular charge transfer (ICT) and NLO response. rsc.org
Symmetrical Dimerization (D-A-D) Can lead to specific excited states favorable for 2PA.Potential for very large 2PA cross-sections.

Role as Precursors and Building Blocks for Advanced Functional Materials

The bifunctional nature of this compound, possessing both a primary amine (-CH2NH2) and a secondary amine (-NH-), makes it an exceptionally useful precursor for the synthesis of more complex functional materials. The primary amine on the aminomethyl group is particularly reactive and can participate in a wide range of chemical reactions, including:

Amide and imine formation

Nucleophilic substitution reactions

Reductive amination

This reactivity allows for its use as a foundational building block. For instance, it can be readily integrated into larger molecular architectures such as dendrimers, macrocycles, or multi-chromophoric systems designed for light-harvesting or sensing applications. The synthesis of various aminopyridine and aminophenyl derivatives for applications ranging from medicinal chemistry to materials science often relies on the versatile reactivity of such amino groups. nih.govrsc.org

Polymer Science: Incorporation into Polymeric Systems

The integration of functional chromophores into polymer matrices is a key strategy for producing robust, processable materials for optical and electronic devices. researchgate.net The this compound molecule is well-suited for incorporation into polymeric systems due to its reactive aminomethyl group.

This functional handle allows the molecule to be covalently bonded to a polymer backbone or to be used as a monomer in polymerization reactions. Potential routes for incorporation include:

Grafting: The molecule can be grafted onto existing polymer chains with reactive side groups (e.g., poly(acrylic acid), polystyrene derivatives). mdpi.com

Polycondensation: It can act as a monomer in step-growth polymerization with di-acid chlorides, di-isocyanates, or di-epoxides to form polyamides, polyureas, or epoxy resins, respectively. This embeds the chromophore directly into the polymer backbone.

Post-polymerization Modification: The aminomethyl group can be used to modify polymers that have been prepared with complementary reactive groups.

Incorporating the this compound moiety into polymers can impart the material with the chromophore's desirable fluorescent or NLO properties. researchgate.net Furthermore, embedding the chromophore in a polymer matrix can enhance its thermal and chemical stability and allow for the fabrication of thin films with good optical quality. academie-sciences.fr For NLO applications, the chromophores can be aligned within the polymer matrix through electric-field poling during the curing process, leading to a macroscopic NLO response. rsc.org

Chemosensor Research Employing N 4 Aminomethyl Phenyl Pyridin 2 Amine

Design and Synthesis of N-[4-(Aminomethyl)phenyl]pyridin-2-amine Based Molecular Chemosensors

The design of chemosensors based on the this compound scaffold involves the strategic incorporation of specific molecular components to achieve desired sensing capabilities. The core structure combines a pyridine (B92270) ring, which often serves as the signaling component (fluorophore), with amine groups that act as the analyte recognition moiety. sphinxsai.com The synthesis of these chemosensors leverages established organic chemistry reactions to build upon this foundational structure.

A notable example is the development of a sensor for formaldehyde (B43269), where a derivative, 4-phenyl-2,6-bis(4-aminophenyl)pyridine, was synthesized. sphinxsai.com The design rationale was to use the pyridine ring as the fluorescent signaling unit and the amine groups as the sites for interaction with formaldehyde. sphinxsai.com The synthesis for a related compound was a two-step process:

One-Pot Synthesis: The initial step involved the synthesis of a precursor, 4-phenyl-2,6-bis(4-nitrophenyl)pyridine, from benzaldehyde and 4-nitroacetophenone. sphinxsai.com

Reduction: The nitro groups of the precursor were then reduced to amine groups using tin (Sn) metal and hydrochloric acid (HCl), yielding the final chemosensor compound. sphinxsai.com

This synthetic approach allows for the creation of a molecule where the amine groups are positioned to interact with the target analyte, leading to a measurable change in the fluorescence of the pyridine core. sphinxsai.com The functionalization of molecules with groups like pyridine and amine is a common strategy in sensor development for detecting metal ions and other analytes. nih.govmdpi.com

Sensing Mechanisms for Diverse Analytes (e.g., Metal Ions, Anions)

The ability of this compound-based chemosensors to detect various analytes is rooted in specific chemical interactions that modulate the sensor's photophysical properties. The primary sensing mechanisms involve the coordination of the analyte with the nitrogen atoms of the pyridine ring and the external amine groups. mdpi.commdpi.com

Metal Ion Sensing: For metal ions, the sensing mechanism is typically based on chelation. The nitrogen atoms in the pyridine ring and the aminomethyl group can form a coordination complex with metal ions. mdpi.comnih.gov This binding event alters the electronic state of the fluorophore. For instance, interaction with paramagnetic metal ions like Cu²⁺ or Fe³⁺ can lead to fluorescence quenching through mechanisms such as photoinduced electron transfer (PET) or energy transfer. researchgate.netmdpi.com The formation of a metal-ligand complex can restrict intramolecular rotation, leading to chelation-enhanced fluorescence (CHEF). nih.gov The size and charge of the metal ion play a crucial role in the binding affinity and the resulting spectroscopic response. mdpi.com

Anion and Small Molecule Sensing: The amine groups are key to the detection of anions and certain small molecules. In the case of formaldehyde detection by 4-phenyl-2,6-bis(4-aminophenyl)pyridine, the proposed mechanism is the formation of an imine bond between the amine group of the sensor and the carbonyl group of formaldehyde. sphinxsai.com This chemical reaction changes the electronic structure of the sensor molecule, causing a shift in its fluorescence emission. Amine groups can also participate in hydrogen bonding interactions, which is a common mechanism for anion recognition.

The versatility of the amine group allows it to be a central component in various fluorescence modulation mechanisms, including twisted intramolecular charge transfer (TICT), which can be influenced by analyte binding. mdpi.com

Spectroscopic Response upon Analyte Binding (e.g., Fluorescence Quenching/Enhancement, UV-Vis Changes)

The binding of an analyte to a chemosensor derived from this compound results in distinct and measurable changes in its spectroscopic properties, primarily observed through UV-Vis absorption and fluorescence spectroscopy.

In a study on a 4-phenyl-2,6-bis(4-aminophenyl)pyridine chemosensor, the addition of formaldehyde induced a significant change in its fluorescence spectrum. sphinxsai.com The sensor solution in ethanol initially showed a maximum emission wavelength at 489 nm when excited at 305 nm. sphinxsai.com Upon the addition of formaldehyde, this emission peak experienced a hypsochromic shift (a blue shift) to a new maximum wavelength of 442 nm. sphinxsai.com This noticeable shift in the emission wavelength forms the basis for the detection of formaldehyde. sphinxsai.com

Such spectroscopic changes are characteristic of chemosensor behavior:

Fluorescence Quenching: The fluorescence intensity of the sensor decreases upon binding to the analyte. This is often observed with paramagnetic metal ions like Cu²⁺, Fe³⁺, and Ni²⁺, which can facilitate non-radiative decay pathways. researchgate.netmdpi.com

Fluorescence Enhancement: The fluorescence intensity increases upon analyte binding. This "turn-on" response often occurs when the analyte's coordination restricts molecular vibrations or rotations, reducing non-radiative decay and enhancing the chelation-enhanced fluorescence (CHEF) effect. nih.gov

UV-Vis Changes: Analyte binding can also alter the ground state electronic structure of the chemosensor, leading to changes in the UV-Vis absorption spectrum. This can manifest as the appearance of new absorption bands or shifts in the existing bands, enabling colorimetric or ratiometric detection. mdpi.com

The table below summarizes the spectroscopic response of the 4-phenyl-2,6-bis(4-aminophenyl)pyridine chemosensor to formaldehyde. sphinxsai.com

PropertyBefore Formaldehyde AdditionAfter Formaldehyde Addition
Excitation Wavelength (λex) 305 nm305 nm
Emission Wavelength (λem) 489 nm442 nm
Observed Change -47 nm Blue Shift

Selectivity and Sensitivity Studies of this compound Chemosensors

The performance of a chemosensor is critically evaluated by its selectivity and sensitivity. Selectivity refers to the sensor's ability to respond to a specific target analyte in the presence of other potentially interfering species, while sensitivity is measured by the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected.

For the 4-phenyl-2,6-bis(4-aminophenyl)pyridine chemosensor designed for formaldehyde, studies demonstrated high sensitivity. The limit of detection for formaldehyde in an ethanol solution was determined to be 6.2 ppm (parts per million). sphinxsai.com This level of sensitivity is significant as it is lower than the 10 ppm threshold set by the Agency for Toxic Substances and Disease Registry (ATSDR), indicating its potential for practical applications in food safety. sphinxsai.com

In the broader context of pyridine-based chemosensors, selectivity is often achieved through the specific coordination geometry and electronic properties of the binding pocket formed by the pyridine and amine nitrogens. mdpi.commdpi.com For instance, a sensor might show a strong fluorescence response to one type of metal ion, such as Fe³⁺, while exhibiting minimal or no response to other cations like Ni²⁺, Co²⁺, or Cr²⁺. mdpi.comresearchgate.net This selectivity is crucial for the accurate detection of the target analyte in complex environmental or biological samples. mdpi.com

The following table presents the key performance metrics for the formaldehyde chemosensor. sphinxsai.com

AnalyteSensorMediumLimit of Detection (LOD)
Formaldehyde (HCHO) 4-phenyl-2,6-bis(4-aminophenyl)pyridineEthanol6.2 ppm

Q & A

Q. What are the standard synthesis protocols for N-[4-(Aminomethyl)phenyl]pyridin-2-amine and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling pyridin-2-amine derivatives with substituted benzylamines. For example, derivatives like N-(4-(aminomethyl)phenyl)-3-hydroxypyridine-2-carboxamide are synthesized via condensation reactions, followed by purification using column chromatography. Key steps include:
  • Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation .
  • Characterization via 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
    Yields vary (44%–99%), influenced by reaction temperature, solvent polarity, and catalyst selection (e.g., Ru-based catalysts for arylation) .

Q. How is the structural integrity of this compound confirmed in research settings?

  • Methodological Answer : Structural validation employs:
  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm), while 13^{13}C NMR confirms carbon frameworks .
  • X-ray crystallography : Resolves bond lengths and angles, as seen in studies of pyridinylmethylamine derivatives (e.g., C–N bond lengths ~1.35 Å) .
  • HPLC and HRMS : Ensure purity (>95%) and molecular weight accuracy (e.g., [M+H]+^+ within ±2 ppm of theoretical values) .

Q. What biological activities have been reported for this compound?

  • Methodological Answer : Derivatives demonstrate diverse activities:
  • Enzyme inhibition : In kallikrein-related peptidase 6 (KLK6) studies, analogs like N-[4-(aminomethyl)phenyl]-1H-indole-2-carboxamide promote oligodendrocyte growth via KLK6 inhibition (IC50_{50} < 1 μM) .
  • Metabolite associations : Structural analogs are linked to corticosteroid treatment response in hematological studies, identified via LASSO regression and metabolomic profiling .
    Assays include cell viability (MTT) and enzymatic activity measurements under controlled pH/temperature .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives under varying conditions?

  • Methodological Answer : Yield optimization strategies include:
  • Catalyst screening : Ru(II) catalysts (e.g., [RuCl2_2(p-cymene)]2_2) improve cross-coupling efficiency (e.g., 67%–72% yields in aryl amination) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .
  • Temperature control : Reactions at 80–100°C balance kinetics and decomposition risks.
    Low yields (e.g., 41% in ketone coupling) may require additive screening (e.g., KOPiv) or stepwise purification .

Q. How should discrepancies in biological activity data be addressed across studies?

  • Methodological Answer : Contradictions arise from:
  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) to reduce noise. For KLK6 inhibition, validate using recombinant enzyme vs. cell-based assays .
  • Structural analogs : Subtle substitutions (e.g., trifluoromethyl vs. methoxy groups) alter binding affinities. Use SAR (structure-activity relationship) models to rationalize differences .
  • Purity thresholds : Impurities >5% (e.g., unreacted starting materials) skew activity; enforce HPLC purity >98% .

Q. What are key considerations for designing enzyme inhibition studies with this compound?

  • Methodological Answer : Critical factors include:
  • Enzyme source : Use purified human enzymes (vs. animal homologs) to avoid species-specific activity differences .
  • Control experiments : Include positive controls (e.g., known inhibitors) and measure time-dependent inactivation to confirm mechanism.
  • Data analysis : Calculate IC50_{50} values via nonlinear regression (e.g., GraphPad Prism) and validate with isothermal titration calorimetry (ITC) for binding constants .
    For in vitro studies, ensure compliance with ethical guidelines (e.g., no human/animal testing) .

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